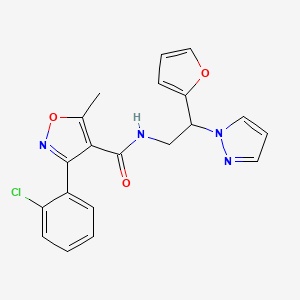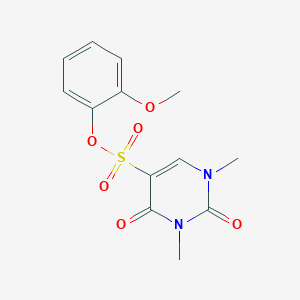
(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by sulfonation and subsequent attachment of the methoxyphenyl group.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Sulfonation: The pyrimidine ring is then sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.
Attachment of Methoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or even further to a sulfide under strong reducing conditions.
Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where various nucleophiles can replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonic acids or sulfides.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonate groups. It may also serve as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonate group enhances solubility and reactivity, making it useful in various industrial processes.
作用机制
The mechanism of action of (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with molecular targets through its sulfonate and methoxyphenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
Similar Compounds
(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Contains a phosphate group, offering different reactivity and applications.
(2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-thiolate: Features a thiolate group, which can engage in different types of chemical reactions.
Uniqueness
The presence of the sulfonate group in (2-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate imparts unique solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
属性
IUPAC Name |
(2-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-7-5-4-6-9(10)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTKFOJJHMTEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)
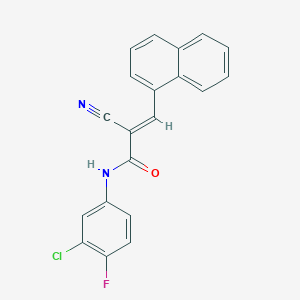
![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)
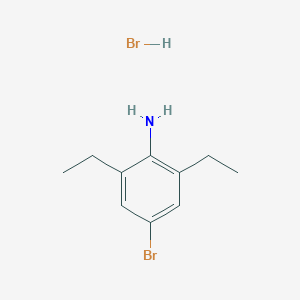
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)
![2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2643629.png)
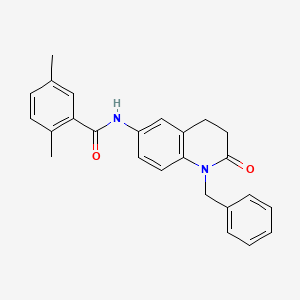
![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)
![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)
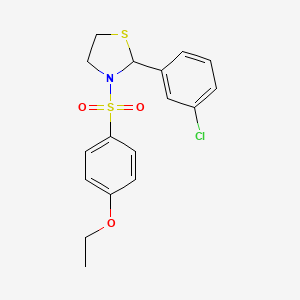
![3-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2643638.png)
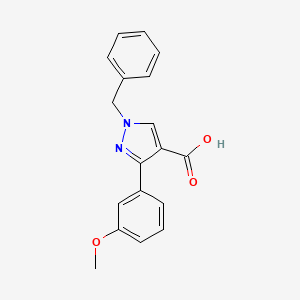
![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)
